Tert-butyl 2-(3-amino-3-methyl-2-oxopyrrolidin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(3-amino-3-methyl-2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C10H18N2O3. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-amino-3-methyl-2-oxopyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-amino-3-methyl-2-oxopyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature of around 0°C to room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated using automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-amino-3-methyl-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted products depending on the nature of the substituent.
Scientific Research Applications
Tert-butyl 2-(3-amino-3-methyl-2-oxopyrrolidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-amino-3-methyl-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another tert-butyl protected amino compound used in various chemical applications.
Uniqueness
Tert-butyl 2-(3-amino-3-methyl-2-oxopyrrolidin-1-yl)acetate is unique due to its specific structure, which combines a tert-butyl ester with a pyrrolidinone ring This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 2-(3-amino-3-methyl-2-oxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-8(14)7-13-6-5-11(4,12)9(13)15/h5-7,12H2,1-4H3 |
InChI Key |
UPSAURZAPPVROR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1=O)CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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